molecular formula C11H7IO2 B11831434 4-Iodonaphthalene-1-carboxylic acid CAS No. 91059-41-5

4-Iodonaphthalene-1-carboxylic acid

Cat. No.: B11831434
CAS No.: 91059-41-5
M. Wt: 298.08 g/mol
InChI Key: IKUGXOILLMFCRF-UHFFFAOYSA-N
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Description

4-Iodonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO2 and a molecular weight of 298.08 g/mol It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and a carboxylic acid group is attached at the 1-position

Chemical Reactions Analysis

Types of Reactions

4-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodonaphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic synthesis, it may act as an electrophile in substitution reactions. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromonaphthalene-1-carboxylic acid
  • 4-Chloronaphthalene-1-carboxylic acid
  • 4-Fluoronaphthalene-1-carboxylic acid

Uniqueness

4-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it a more reactive electrophile in substitution reactions, and it can also participate in specific interactions with other molecules that are not possible with smaller halogens .

Properties

CAS No.

91059-41-5

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

4-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7IO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)

InChI Key

IKUGXOILLMFCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)C(=O)O

Origin of Product

United States

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